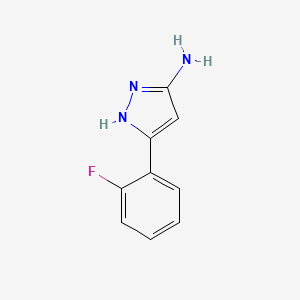

5-(2-fluorophenyl)-1H-pyrazol-3-amine

Descripción

Significance of Pyrazole (B372694) Scaffolds in Organic and Medicinal Chemistry

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are recognized as "privileged structures" in drug discovery. nih.govnih.gov This designation stems from their ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nih.govrsc.orgresearchgate.net Pyrazole derivatives have been successfully developed into drugs with anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties. nih.govacademicstrive.comnih.gov One of the most notable examples is Celecoxib, a selective COX-2 inhibitor used to treat inflammation and pain, which features a pyrazole core. nih.govnih.gov The versatility of the pyrazole scaffold allows for structural modifications that can fine-tune a molecule's physicochemical properties and biological activity, making it a cornerstone in the design of novel therapeutic agents. researchgate.netijpsjournal.combohrium.com

Academic Relevance of 3(5)-Aminopyrazole Derivatives

Within the broader class of pyrazoles, 3(5)-aminopyrazole derivatives are particularly important building blocks in synthetic and medicinal chemistry. ontosight.aimdpi.com The presence of a reactive amino group provides a convenient handle for further chemical transformations, allowing for the construction of more complex molecular architectures. ontosight.ai This functional group is crucial for forming key interactions, such as hydrogen bonds, with biological targets. nih.gov 3-Aminopyrazoles serve as precursors for the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which also exhibit significant biological activities. acs.orgnih.gov In medicinal chemistry, the 3-aminopyrazole (B16455) scaffold is a key component in the design of various inhibitors, particularly protein kinase inhibitors, which are crucial in cancer therapy. acs.orgnih.govnih.gov

Contextualization of Fluorophenyl Substitution in Pyrazole Systems within Chemical Research

The introduction of fluorine atoms into organic molecules is a widely used strategy in modern drug design to enhance a compound's pharmacological profile. selvita.comacs.orgtandfonline.com The substitution of a hydrogen atom with fluorine, which has a similar van der Waals radius, can lead to significant changes in a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity without drastically altering its size. tandfonline.comresearchgate.net

Specifically, attaching a fluorophenyl group to a pyrazole scaffold can:

Enhance Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making the molecule more resistant to metabolic degradation and potentially increasing its bioavailability. tandfonline.comsci-hub.box

Modulate Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. tandfonline.comijpsonline.com

Improve Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, enhancing binding affinity and potency. researchgate.netnih.gov

Influence Conformation: The presence of a fluorine atom can alter the preferred conformation of the molecule, which can be crucial for optimal interaction with a target receptor. tandfonline.comnih.gov

The strategic placement of a fluorophenyl group, as seen in 5-(2-fluorophenyl)-1H-pyrazol-3-amine, is therefore a deliberate design element aimed at optimizing the molecule for various research applications. sci-hub.box

Content Inclusions

Data Tables

| Parameter | Description | Significance in Research |

|---|---|---|

| Pyrazole Core | A five-membered aromatic heterocycle with two adjacent nitrogen atoms. | A "privileged scaffold" in medicinal chemistry, known for a wide range of biological activities. nih.govrsc.org |

| 3-Amino Group | An -NH2 substituent on the pyrazole ring. | Provides a site for further synthetic modifications and is crucial for hydrogen bonding interactions with biological targets. nih.govontosight.ai |

| 2-Fluorophenyl Group | A phenyl ring substituted with a fluorine atom at the ortho position. | Enhances metabolic stability, modulates lipophilicity, and improves binding affinity. tandfonline.comsci-hub.box |

Detailed Research Findings

Research into compounds featuring the this compound scaffold has yielded significant findings across several areas of chemistry.

Medicinal Chemistry: Derivatives have been investigated as potent inhibitors of various protein kinases, which are key targets in oncology. acs.orgnih.gov The specific substitution pattern is often crucial for achieving high potency and selectivity.

Synthetic Chemistry: The compound serves as a versatile intermediate for the synthesis of more complex heterocyclic systems. For example, it is a key precursor for pyrazolo[1,5-a]pyrimidines, which are synthesized through condensation reactions with β-dicarbonyl compounds or their equivalents. acs.orgnih.govnih.gov

Computational Chemistry: Theoretical studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the electronic structure, reactivity, and spectroscopic properties of fluorophenyl pyrazole derivatives. researchgate.netaip.orgresearchgate.net These studies help in rationalizing experimental observations and in the design of new molecules with desired properties.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-(2-fluorophenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDWZILWJQGLPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NN2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395285 | |

| Record name | 5-(2-fluorophenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502132-86-7 | |

| Record name | 5-(2-fluorophenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 5 2 Fluorophenyl 1h Pyrazol 3 Amine and Its Pyrazole Amine Class

Investigation of Tautomerism in 3(5)-Aminopyrazoles and its Impact on Reactivity

3(5)-Aminopyrazoles, including 5-(2-fluorophenyl)-1H-pyrazol-3-amine, are subject to prototropic tautomerism, a phenomenon that significantly influences their reactivity. nih.govmdpi.com This involves a 1,2-hydrogen shift between the two adjacent nitrogen atoms of the pyrazole (B372694) ring, leading to an equilibrium between two primary tautomeric forms: 3-aminopyrazole (B16455) and 5-aminopyrazole. mdpi.com

Theoretical and experimental studies have shown that for many 3(5)-aminopyrazoles, the 3-amino tautomer is generally more stable than the 5-amino tautomer. mdpi.comresearchgate.net For instance, DFT(B3LYP)/6-311++G(d,p) calculations predict the 3-aminopyrazole (3AP) tautomer to be more stable than the 5-aminopyrazole (5AP) tautomer, with a calculated energy difference of approximately 10.7 kJ mol⁻¹. mdpi.com This preference can be attributed to the electronic effects of the substituents on the pyrazole ring. nih.gov The nature of the substituent at the 3(5)-position plays a crucial role; electron-donating groups tend to favor the 3-amino tautomer, while electron-withdrawing groups can shift the equilibrium. nih.gov The presence of a 2-fluorophenyl group at the 5-position introduces both inductive and resonance effects that can modulate this equilibrium.

The tautomeric equilibrium is not static and can be influenced by several factors, including the physical state (solid vs. solution), the solvent, and the presence of acid or base catalysts. nih.govmdpi.com In solution, a dynamic equilibrium often exists, which can lead to broadened signals in NMR spectroscopy. beilstein-journals.org However, in some cases, particularly in dimethyl sulfoxide (B87167) (DMSO), slow proton exchange on the NMR timescale allows for the observation of distinct signals for each tautomer. researchgate.net

This tautomerism has a direct impact on the reactivity of the aminopyrazole. The different tautomers present distinct nucleophilic and electrophilic sites, which can lead to different reaction products. For example, the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines specifically proceeds through the 5-amino tautomer, where the exocyclic amino group and the endocyclic N1 nitrogen act as a dinucleophilic system. nih.govmdpi.com Therefore, reaction conditions that favor the formation of the 5-amino tautomer are crucial for the successful synthesis of such compounds.

| Tautomer | General Stability | Factors Favoring this Tautomer | Impact on Reactivity |

|---|---|---|---|

| 3-Aminopyrazole | Generally more stable mdpi.com | Electron-donating substituents, solid state researchgate.netnih.gov | Reactivity may differ from the 5-amino tautomer, potentially leading to different products. |

| 5-Aminopyrazole | Generally less stable mdpi.com | Specific solvent effects, reaction conditions designed to trap this form. | Essential precursor for the synthesis of pyrazolo[1,5-a]pyrimidines and other fused systems. nih.gov |

Analysis of Polyfunctional Nature and Chemical Variability of the Scaffold

The 3(5)-aminopyrazole scaffold is polyfunctional, possessing multiple nucleophilic centers that contribute to its chemical versatility. nih.gov The primary nucleophilic sites are the exocyclic amino group at position 5 (or 3), the endocyclic nitrogen at position 1, and the carbon at position 4 of the pyrazole ring. nih.gov The general order of nucleophilic reactivity is: 5-NH₂ > 1-NH > 4-CH. nih.gov

This hierarchy of reactivity allows for selective functionalization under different reaction conditions. The highly nucleophilic exocyclic amino group is often the primary site of reaction, readily participating in condensations and cyclizations. researchgate.net The endocyclic N1-H, being a pyrrole-like nitrogen, can be deprotonated under basic conditions, enhancing its nucleophilicity for subsequent reactions. mdpi.com The C4-position, while the least nucleophilic of the three, can participate in reactions, particularly when activated or under specific catalytic conditions. nih.gov

The presence of the 2-fluorophenyl substituent in this compound further influences this reactivity profile. The electronic properties of this group can modulate the nucleophilicity of the different sites on the pyrazole core. The chemical variability of this scaffold allows it to act as a versatile building block for a wide range of more complex molecules. acs.org

Role as Precursors for Advanced Condensed Heterocyclic Systems

A significant application of 3(5)-aminopyrazoles, including this compound, is their use as precursors for the synthesis of fused heterocyclic systems. These condensed systems are of great interest due to their diverse biological activities. nih.govbeilstein-journals.org

One of the most common applications of 3(5)-aminopyrazoles is in the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govnih.gov This is typically achieved through the cyclocondensation reaction of a 5-aminopyrazole with a 1,3-bielectrophilic compound, such as a β-dicarbonyl compound, β-enaminone, or β-ketonitrile. nih.govmdpi.comrsc.org The reaction mechanism involves an initial nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole on one of the electrophilic centers of the 1,3-bielectrophile, followed by an intramolecular cyclization involving the endocyclic N1 nitrogen and subsequent dehydration to form the fused pyrimidine (B1678525) ring. nih.gov

Various synthetic methodologies have been developed to improve the efficiency and scope of this reaction, including microwave-assisted synthesis and three-component reactions. nih.govrsc.org For instance, a one-pot, microwave-assisted process can be used for the synthesis of 3-halopyrazolo[1,5-a]pyrimidines through a sequential cyclocondensation of β-enaminones with NH-5-aminopyrazoles, followed by electrophilic halogenation. rsc.orgresearchgate.net

| Reactant for Aminopyrazole | Reaction Type | Key Features | Reference |

|---|---|---|---|

| β-Dicarbonyl compounds | Cyclocondensation | A widely used and efficient method for constructing the fused bicyclic system. nih.gov | nih.gov |

| β-Enaminones | Cyclocondensation | Allows for the synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines. rsc.org | rsc.org |

| Aldehydes and activated methylene (B1212753) compounds | Three-component reaction | A one-pot synthesis that proceeds via an imine intermediate. nih.gov | nih.gov |

| Saturated ketones | [3+3] Annulation | A tandem approach involving in situ formation of α,β-unsaturated ketones. acs.org | acs.org |

Beyond pyrazolo[1,5-a]pyrimidines, 5-aminopyrazoles are precursors to a variety of other fused heterocyclic systems. beilstein-journals.org These include:

Pyrazolo[3,4-b]pyridines : These can be synthesized through the reaction of 5-aminopyrazoles with various reagents, such as α,β-unsaturated ketones or through multicomponent reactions involving aldehydes and 1,3-dicarbonyl compounds. nih.govmdpi.comnih.govnih.gov The reaction pathway can be influenced by the substitution on the aminopyrazole and the reaction conditions, sometimes leading to the isomeric pyrazolo[1,5-a]pyrimidines. nih.gov For example, the reaction of an enaminone with a 1-substituted-5-aminopyrazole in acetic acid can lead to pyrazolo[3,4-b]pyridine derivatives. nih.gov

Pyrazolo[1,5-a] nih.govnih.govmdpi.comtriazines : These can be formed by the reaction of 3(5)-aminopyrazoles with reagents that introduce a C-N-C fragment. clockss.org For instance, the reaction with substituted imidates can provide pyrazolo[1,5-a] nih.govnih.govmdpi.comtriazines with various substituents on the triazine ring. clockss.org Another route involves the reaction of 5-aminopyrazoles with ethoxycarbonyl isothiocyanate, followed by cyclization. researchgate.net

The specific fused system that is formed depends on the nature of the bielectrophilic partner and the regioselectivity of the cyclization reaction, which is in turn governed by the inherent reactivity of the aminopyrazole scaffold.

Elucidation of Reaction Mechanisms (e.g., 1,3-Dipolar Cycloaddition)

The reactions of pyrazole derivatives, including those derived from this compound, can proceed through various mechanisms. One important class of reactions for the formation of pyrazole rings and fused pyrazole systems is the 1,3-dipolar cycloaddition. pdeaamcollege.edu.innih.gov

In the context of forming the pyrazole ring itself, a common method is the 1,3-dipolar cycloaddition of a nitrile imine with an alkyne. rsc.org While this is for the formation of the pyrazole core, analogous cycloaddition strategies can be employed with functionalized pyrazoles to build more complex structures.

For the synthesis of fused pyrazole systems, intramolecular 1,3-dipolar cycloaddition reactions have been developed. For example, alkyne-tethered N-tosylhydrazones can undergo a transition-metal-free intramolecular 1,3-dipolar cycloaddition to afford fused polycyclic pyrazoles. acs.org This type of reaction proceeds through the in situ generation of a diazo compound from the tosylhydrazone, which then acts as the 1,3-dipole, reacting with the tethered alkyne dipolarophile. The proposed mechanism involves a [3+2]-cycloaddition followed by a direct H-shift for aromatization. acs.org

While not a direct reaction of the aminopyrazole itself, these cycloaddition principles highlight the broader mechanistic pathways available for the elaboration of pyrazole-containing scaffolds. The aminopyrazole moiety can be functionalized to incorporate moieties capable of participating in such cycloadditions, thereby providing a powerful tool for the synthesis of novel and complex heterocyclic architectures.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. One- and two-dimensional NMR experiments are essential for the unambiguous assignment of all proton and carbon signals. For 5-(2-fluorophenyl)-1H-pyrazol-3-amine, tautomerism between the 3-amino and 5-amino forms is possible, with studies on the parent 3(5)-aminopyrazole suggesting the 3-amino tautomer is more stable. nih.govresearchgate.net The following analysis assumes this more stable tautomer.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole (B372694) ring, the aromatic fluorophenyl group, and the amine groups. The pyrazole C4-H proton would likely appear as a singlet. Protons of the 2-fluorophenyl group would present as a complex multiplet system due to proton-proton (ortho, meta, para) and proton-fluorine couplings. The amine (-NH₂) and pyrazole N-H protons are expected to appear as broad singlets, and their chemical shifts can be concentration-dependent.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would show nine distinct signals. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are characteristic of the heterocyclic system. chemicalbook.com The carbons of the 2-fluorophenyl ring will show splitting due to coupling with the fluorine atom (¹JCF, ²JCF, etc.), which is a key diagnostic feature. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous compounds and general spectroscopic principles.

| Atom Position | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling |

|---|---|---|---|

| Pyrazole C4-H | ¹H NMR | ~5.5 - 6.0 | s (singlet) |

| Amine (-NH₂) | ¹H NMR | ~4.5 - 5.5 (broad) | br s (broad singlet) |

| Fluorophenyl (Ar-H) | ¹H NMR | ~7.0 - 7.8 | m (multiplet) |

| Pyrazole N-H | ¹H NMR | ~11.0 - 12.0 (broad) | br s (broad singlet) |

| Pyrazole C3 | ¹³C NMR | ~150 - 155 | - |

| Pyrazole C4 | ¹³C NMR | ~90 - 95 | - |

| Pyrazole C5 | ¹³C NMR | ~140 - 145 | - |

| Fluorophenyl C1' (C-F) | ¹³C NMR | ~158 - 162 | d (doublet), ¹JCF ≈ 245-250 Hz |

| Fluorophenyl (other Ar-C) | ¹³C NMR | ~115 - 135 | d (doublet) due to C-F coupling |

2D NMR experiments are crucial for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the 2-fluorophenyl ring, helping to assign the specific positions of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the pyrazole C4-H signal to the C4 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is vital for connecting the different fragments of the molecule. Key expected correlations include from the pyrazole C4-H to carbons C3 and C5, and from the pyrazole N-H to C3 and C5. Correlations between the fluorophenyl protons and the pyrazole C5 would confirm the point of attachment. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. A NOESY experiment could show a correlation between the pyrazole C4-H and the H-6' proton of the fluorophenyl ring, providing further evidence for the connectivity and conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₉H₈FN₃), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M+H]⁺ at an m/z value corresponding to the exact mass of 178.0775.

The fragmentation of pyrazoles is well-studied and typically involves two main pathways: the expulsion of HCN and the loss of N₂ from the ring. researchgate.net The presence of the amine and fluorophenyl groups would introduce additional fragmentation pathways. Alpha-cleavage is a common fragmentation pattern for amines. libretexts.org

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Possible Origin |

|---|---|---|

| 177 | [M]⁺ | Molecular Ion |

| 150 | [M - HCN]⁺ | Loss of hydrogen cyanide from pyrazole ring |

| 149 | [M - N₂]⁺ | Loss of nitrogen from pyrazole ring |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy identifies functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound would be characterized by absorptions from the N-H bonds of the amine and pyrazole groups, the C-F bond, and vibrations of the aromatic and heterocyclic rings. Studies on unsubstituted 3-aminopyrazole (B16455) provide a strong basis for assigning the vibrations of the core structure. researchgate.netresearchgate.net

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3450 - 3250 | N-H Stretching (asymmetric & symmetric) | -NH₂ group and pyrazole N-H |

| 1650 - 1580 | N-H Bending (scissoring) | -NH₂ group |

| 1600 - 1450 | C=C and C=N Stretching | Aromatic and Pyrazole rings |

| 1280 - 1200 | C-N Stretching | Aryl-N and Pyrazole C-N |

| 1250 - 1100 | C-F Stretching | Aryl-F |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

UV-Vis spectroscopy measures the electronic transitions within a molecule, typically π → π* transitions in conjugated systems. The spectrum of this compound is expected to show absorption maxima characteristic of the combined chromophore of the phenyl and pyrazole rings. The absorption spectrum of unsubstituted pyrazole shows a maximum at approximately 203 nm. nih.gov The addition of the fluorophenyl and amino groups, which extend the conjugation and act as auxochromes, would be expected to shift the absorption maxima to longer wavelengths (a bathochromic shift). mdpi.comresearchgate.net The primary absorption bands would likely fall in the 250-350 nm range.

X-ray Crystallography for Solid-State Molecular Architecture Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing bond lengths, bond angles, and intermolecular interactions in the solid state. Although no specific crystal structure for this compound has been reported, analysis of related structures allows for a detailed prediction of its solid-state architecture. mdpi.comnih.govnih.gov

The pyrazole ring is expected to be essentially planar. The most significant structural parameter would be the dihedral angle between the plane of the pyrazole ring and the plane of the 2-fluorophenyl ring. Steric hindrance from the ortho-fluorine atom might lead to a non-coplanar arrangement. In the crystal lattice, the molecules would likely be linked by intermolecular hydrogen bonds. The amine (-NH₂) group and the pyrazole N-H group can both act as hydrogen bond donors, while the pyrazole ring nitrogen can act as an acceptor, leading to the formation of chains or more complex three-dimensional networks. nih.govnih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing fundamental insight into their elemental composition. This analytical method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a molecule, which are then compared against the theoretically calculated values derived from its molecular formula. This comparison serves as a critical verification of the compound's empirical formula and purity.

For the compound this compound, with a molecular formula of C₉H₈FN₃, the theoretical elemental composition has been calculated. However, a comprehensive review of available scientific literature did not yield specific experimental data from elemental analysis for this particular isomer.

While direct experimental values for this compound are not presently available in the reviewed literature, the established expectation for a pure sample would be a close correlation between the experimental findings and the calculated percentages.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 61.02 |

| Hydrogen | H | 4.55 |

| Nitrogen | N | 23.72 |

Note: The theoretical percentages are calculated based on the molecular formula C₉H₈FN₃ and the atomic masses of the constituent elements.

In typical research findings for analogous compounds, the experimental values for C, H, and N are expected to be within ±0.4% of the calculated values, which is a generally accepted margin of error for this analytical technique and confirms the successful synthesis of the target compound.

Computational Chemistry and in Silico Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as a pyrazole (B372694) derivative, might interact with a biological target.

While direct docking studies on 5-(2-fluorophenyl)-1H-pyrazol-3-amine were not prominently available, research on a closely related derivative, 5-(2-fluorophenyl)-3-(naphthalene-1-yl)-1-phenyl-1H-pyrazole , provides valuable insights. This compound was evaluated in silico for its potential as an anti-breast cancer agent by docking it against the Estrogen Receptor α (ERα), a key protein in breast cancer development. researchgate.net The simulation, performed using AutoDock 4.2.6, predicted a strong interaction with the receptor. researchgate.net

The docking results revealed a significant binding affinity and a low inhibition constant (Ki), suggesting that the compound could be a potent inhibitor of ERα. researchgate.net This inhibitory potential is attributed to its ability to fit within the binding pocket of the receptor and form key interactions with amino acid residues. researchgate.net Such studies highlight the utility of molecular docking in identifying potential therapeutic targets for pyrazole derivatives and elucidating the structural basis for their activity.

| Compound | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) | Interacting Residues |

|---|---|---|---|---|

| 5-(2-fluorophenyl)-3-(naphthalene-1-yl)-1-phenyl-1H-pyrazole | Estrogen Receptor α (3ERT) | -10.77 | 12.69 nM | Not specified |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations complement molecular docking by providing a dynamic view of the ligand-receptor complex, assessing its stability, and analyzing conformational changes. eurasianjournals.com

For pyrazole derivatives, MD simulations have been employed to validate docking results and explore the stability of the ligand's binding mode within the active site of a target protein. nih.govnih.gov For instance, in a study on pyrazole-containing imide derivatives, a potential drug target was identified as Heat Shock Protein 90α (Hsp90α). nih.govtandfonline.com MD simulations were then performed to investigate the most probable binding mode of the active compound with Hsp90α, confirming the stability of the docked conformation. nih.govtandfonline.com

Another study on pyrazole derivatives as RET kinase inhibitors utilized a 100 ns MD simulation to inspect the binding stability. nih.gov The root mean square deviation (RMSD) for both the ligand and the protein were calculated to ensure that the complex remained stable throughout the simulation. nih.gov These simulations reveal that key interactions, such as hydrogen bonds and hydrophobic contacts observed in docking, are maintained over time, which validates the initial docking predictions. nih.gov

| Compound Class | Target Protein | Simulation Duration | Key Findings |

|---|---|---|---|

| Pyrazole-containing imide derivative | Heat Shock Protein 90α (Hsp90α) | Not specified | Explored the most likely binding mode and confirmed stability. nih.govtandfonline.com |

| Pyrazole derivative (as RET kinase inhibitor) | RET kinase | 100 ns | Confirmed binding stability and consistency of ligand-protein interactions over time. nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) are used to investigate electronic structure, molecular orbitals, and reactivity descriptors.

DFT is a widely used computational method for investigating the electronic structure of many-body systems. For pyrazole derivatives, DFT calculations are crucial for optimizing molecular geometry and understanding electronic properties.

A detailed study on 5-(4-fluorophenyl)-1H-pyrazol-3-amine , a positional isomer of the title compound, utilized DFT calculations with the B3LYP/6-311 + G(2d, p) functional method to determine the optimized molecular crystal structure. tandfonline.com Such calculations provide a theoretical model of the molecule's geometry that can be compared with experimental data from techniques like X-ray diffraction. tandfonline.com DFT is also used to calculate various molecular descriptors that provide insight into the potential anticancer activity of pyrazole derivatives by correlating their electronic properties with biological findings. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. nih.gov

For 5-(4-fluorophenyl)-1H-pyrazol-3-amine , FMO analysis was conducted as part of the DFT study. tandfonline.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability because less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In various pyrazole derivatives, the HOMO and LUMO orbitals are often distributed across the entire molecular structure, indicating that the whole molecule can be involved in electrophilic or nucleophilic attacks. nih.gov This analysis helps predict the most likely sites for chemical reactions. nih.gov

| Compound | Parameter | Energy (eV) | Significance |

|---|---|---|---|

| Generic Pyrazole Derivative (Example) | EHOMO | - | Indicates electron-donating ability. nih.gov |

| ELUMO | - | Indicates electron-accepting ability. nih.gov | |

| ΔE (HOMO-LUMO Gap) | - | Relates to chemical reactivity and kinetic stability. nih.gov |

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density. nih.govwikipedia.org NBO analysis interprets the complex wavefunction in terms of a localized "natural Lewis structure," which is intuitive for chemists. nih.gov

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is valuable for applications in photonics and optoelectronics. Pyrazole derivatives have attracted interest for their potential NLO properties due to their conjugated π-electron systems. ias.ac.in

Computational methods are used to predict the NLO behavior of these compounds by calculating parameters such as polarizability and the first hyperpolarizability (β). nih.gov Experimental techniques like the Z-scan method are used to measure NLO properties, including the two-photon absorption cross-section. nih.govresearchgate.net Theoretical studies on various pyrazole derivatives have shown that quantum chemical calculations can provide results that are in good agreement with experimental findings. nih.gov For example, a study on (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole combined experimental measurements with quantum calculations to determine its first hyperpolarizability, highlighting its potential as an NLO material. nih.gov

| Compound | NLO Property | Experimental Value | Theoretical Value | Method |

|---|---|---|---|---|

| (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole | First Hyperpolarizability (βHRS) | 45 ± 2 × 10-30 cm5/esu | 40 × 10-30 cm5/esu | Hyper-Rayleigh Scattering / MP2/6-311+G(d) nih.gov |

| Two-Photon Absorption Cross-Section | 67 GM (at 690 nm) | - | Z-scan nih.gov |

Theoretical Investigations of Reaction Pathways and Regiochemical Outcomes

The synthesis of substituted pyrazoles, including this compound, often involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. A common and versatile method is the reaction of an α,β-unsaturated carbonyl compound with hydrazine, which proceeds through a cyclization reaction. mdpi.com However, when using unsymmetrical precursors, the reaction can potentially yield two different regioisomers. Predicting and controlling the regiochemical outcome is a significant challenge in synthetic chemistry.

Theoretical investigations using computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of such reactions and predicting their regioselectivity. researchgate.netrsc.orgacs.org By modeling the reaction pathways, chemists can calculate the activation energies for the formation of all possible isomers. The pathway with the lowest activation energy barrier corresponds to the kinetically favored product, which is typically the major isomer observed experimentally.

For the synthesis of a 5-aryl-1H-pyrazol-3-amine, a potential pathway involves the reaction of an appropriate β-ketonitrile with hydrazine. The initial step is the condensation of hydrazine with one of the carbonyl or cyano groups, followed by intramolecular cyclization and dehydration. There are two primary points of initial attack for the hydrazine, leading to different intermediates and potentially different final products.

Key aspects of theoretical investigations include:

Thermodynamic Stability: Calculating the relative energies of the final regioisomeric products. The isomer with the lower total energy is the thermodynamically more stable product. DFT calculations have been shown to correlate well with experimental outcomes in predicting the most stable isomer. rsc.org

Solvent Effects: Incorporating solvent models into the calculations to provide a more accurate representation of the reaction conditions, as solvent polarity can significantly influence reaction rates and selectivity.

For instance, in the synthesis of 3,4-diaryl-1H-pyrazoles, DFT calculations confirmed that the observed product corresponded to the isomer formed via the transition state with the lowest activation energy, making it the most stable product. rsc.org Similarly, computational studies on the synthesis of N-substituted pyrazoles have demonstrated high regio- and chemo-selectivity, allowing for the isolation of a single isomer. nih.gov These computational approaches provide a rational basis for optimizing reaction conditions to favor the desired isomer of compounds like this compound, saving significant time and resources in the laboratory.

In Silico Pharmacokinetic and Drug-Likeness Prediction Studies (e.g., ADMET Profiling)

In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties of a potential drug candidate. In silico methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) have become standard practice, as they can identify compounds with poor pharmacokinetic profiles before significant resources are invested. semanticscholar.orgresearchgate.net For pyrazole derivatives, which are known to possess a wide range of pharmacological activities, ADMET profiling is essential to assess their potential as viable drug candidates. nih.govnih.govglobalresearchonline.net

Web-based tools like SwissADME and pkCSM are frequently used to compute these properties from the molecular structure. nih.govcabidigitallibrary.orgbdpsjournal.org These platforms analyze a range of physicochemical properties and apply various predictive models to generate a comprehensive ADMET and drug-likeness profile.

Key parameters evaluated in in silico studies include:

Physicochemical Properties: Molecular weight, LogP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are calculated. These fundamental properties are critical determinants of a molecule's behavior in a biological system.

Drug-Likeness Rules: The compound is evaluated against established rules for oral bioavailability, such as Lipinski's Rule of Five, Ghose filter, Veber rule, Egan rule, and Muegge rule. biointerfaceresearch.com Compounds that adhere to these rules are more likely to be orally active drugs. Many pyrazole derivatives have been shown to have zero violations of these rules. biointerfaceresearch.com

Pharmacokinetics:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate oral absorption.

Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are assessed to understand how the compound will be distributed throughout the body.

Metabolism: The potential for the compound to inhibit or be a substrate for cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is predicted. Inhibition of these enzymes is a major cause of drug-drug interactions.

Toxicity: Predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity are performed to flag potential safety concerns early in the development process.

The table below presents a representative in silico ADMET and drug-likeness profile for a compound with the structure of this compound, based on typical values for this class of molecules.

Table 1: Representative In Silico ADMET & Drug-Likeness Profile

| Parameter Category | Property | Predicted Value | Significance |

| Physicochemical Properties | Molecular Weight | < 500 g/mol | Adheres to Lipinski's rule |

| LogP (Lipophilicity) | 1.0 - 3.0 | Optimal for absorption and solubility | |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Good predictor of oral bioavailability | |

| Hydrogen Bond Donors | ≤ 5 | Adheres to Lipinski's rule | |

| Hydrogen Bond Acceptors | ≤ 10 | Adheres to Lipinski's rule | |

| Rotatable Bonds | ≤ 10 | Indicator of molecular flexibility | |

| Drug-Likeness | Lipinski's Rule | 0 Violations | High probability of oral bioavailability |

| Bioavailability Score | ~0.55 | Indicates good absorption and distribution properties | |

| Pharmacokinetics | GI Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeant | No | Less likely to cause CNS side effects | |

| P-glycoprotein Substrate | No | Not likely to be actively effluxed from cells | |

| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions | |

| CYP2C9 Inhibitor | No | Low potential for drug-drug interactions | |

| CYP2C19 Inhibitor | No | Low potential for drug-drug interactions | |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions | |

| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions | |

| Toxicity | AMES Toxicity | No | Predicted to be non-mutagenic |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

Structure Activity Relationship Sar Studies and Biological Target Research

Methodologies for Structure-Activity Relationship Analysis

The exploration of SAR for pyrazole (B372694) derivatives employs a multidisciplinary approach, combining chemical synthesis, biological evaluation, and computational modeling. A primary method involves the systematic synthesis of a series of analogs where specific parts of the lead compound, such as 5-(2-fluorophenyl)-1H-pyrazol-3-amine, are modified. nih.govacs.org These modifications can include altering substituents on the phenyl or pyrazole rings, changing the position of substituents, or replacing entire functional groups. nih.gov

Once synthesized, these derivatives undergo in vitro biological assays to determine their activity against specific targets, such as enzymes or receptors. mdpi.commdpi.com For instance, studies on related pyrazole derivatives have evaluated their efficacy as antiproliferative agents, cannabinoid receptor antagonists, or enzyme inhibitors. nih.govacs.orgmdpi.com The data collected from these assays allow researchers to identify which structural features are essential for activity.

Computational techniques are also integral to SAR analysis. Molecular docking studies predict how a compound might bind to the active site of a biological target, providing insights into potential molecular interactions. researchgate.netmdpi.com Furthermore, Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the physicochemical properties of the compounds with their biological activities, helping to predict the potency of novel derivatives. researchgate.net

Elucidation of Molecular Interaction Profiles with Biological Targets

The biological effect of this compound is determined by its specific interactions with a biological target. The pyrazole scaffold, with its distinct arrangement of nitrogen and carbon atoms, along with the attached fluorophenyl and amine groups, can engage in a variety of non-covalent interactions. researchgate.netnih.gov

Hydrogen bonds are crucial for the specific recognition of a ligand by its target protein. In this compound, several functional groups can participate in hydrogen bonding. The 3-amino group (-NH2) and the pyrazole ring's N-H group are potent hydrogen bond donors. nih.govnih.gov The nitrogen atoms within the pyrazole ring can act as hydrogen bond acceptors. nih.gov Crystal structure analyses of similar aminopyrazole compounds have confirmed their involvement in extensive intermolecular hydrogen bonding networks, often forming complex two-dimensional arrays. nih.govnih.gov The amino function, in particular, can act as a donor in multiple hydrogen bonds simultaneously. nih.gov

| Functional Group | Potential Hydrogen Bond Interaction |

| 3-Amino (-NH₂) | Donor |

| 1-H of Pyrazole | Donor |

| Pyrazole Ring Nitrogens | Acceptor |

The aromatic nature of both the pyrazole ring and the 2-fluorophenyl ring allows for the formation of π-π stacking interactions. These interactions occur when two aromatic rings align in a parallel or T-shaped orientation, contributing to binding stability. In the crystal structures of related pyrazole derivatives, π-π interactions between pyrazole rings of adjacent molecules have been observed, leading to the formation of dimeric aggregates. nih.gov The interaction between the fluorophenyl ring and aromatic amino acid residues (such as phenylalanine, tyrosine, or tryptophan) in a protein's active site is another potential source of binding affinity. Furthermore, polar-π interactions, involving the electron-rich π-system of the aromatic rings and polar groups, can also influence molecular recognition.

Systematic Investigation of Substituent Effects on Biological Activity

The type and position of substituents on the pyrazole and phenyl rings are critical determinants of biological activity. SAR studies on various pyrazole series have demonstrated that even small changes can lead to significant differences in potency and selectivity. nih.govfrontiersin.org For example, research on pyrazole derivatives as cannabinoid receptor antagonists revealed that a para-substituted phenyl ring at the 5-position was a key requirement for potent activity. nih.govacs.org Similarly, the nature of the substituent at the 3-position is also crucial for modulating biological effects. nih.gov

The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry due to its unique properties. researchgate.netolemiss.edu The 2-fluoro substituent on the phenyl ring of this compound has a profound impact on its molecular properties and, consequently, its interaction with biological targets.

The high electronegativity of fluorine alters the electronic distribution of the phenyl ring, which can influence its interactions with the target protein. olemiss.edu Fluorine substitution can enhance binding affinity to the target protein and increase the metabolic stability of the compound, as the carbon-fluorine bond is stronger than a carbon-hydrogen bond. mdpi.comresearchgate.net This increased stability can lead to a longer biological half-life.

Moreover, the fluorine atom can modulate the lipophilicity of the molecule, which affects its ability to penetrate biological membranes. researchgate.netnih.gov It can also participate in specific non-covalent interactions, such as hydrogen bonds (acting as a weak acceptor) or halogen bonds, further anchoring the ligand in the binding site. The strategic placement of fluorine can prevent unwanted metabolism at that position, directing metabolic processes elsewhere on the molecule or blocking them altogether. olemiss.edu

| Property Affected by Fluorine Substitution | Consequence for Molecular Recognition and Biological Activity |

| Increased Metabolic Stability | The C-F bond is stronger than the C-H bond, leading to a longer half-life. mdpi.comresearchgate.net |

| Altered Lipophilicity | Affects membrane permeability and hydrophobic interactions. researchgate.net |

| Modified Electronics | The high electronegativity of fluorine alters the charge distribution of the aromatic ring, influencing electrostatic interactions. olemiss.edu |

| Enhanced Binding Affinity | Fluorine can participate in specific interactions like hydrogen or halogen bonds and can improve binding to target proteins. olemiss.edu |

| Blocking Metabolic Sites | Strategic placement can prevent unwanted metabolism. olemiss.edu |

Consequences of Diverse Aryl and Alkyl Moieties on Target Engagement

The substitution at the 5-position of the pyrazole ring is particularly critical for target engagement. For instance, in the context of cannabinoid receptor (CB1) antagonists, a para-substituted phenyl ring at this position is a key structural requirement for potent activity acs.org. Similarly, for a series of pyrazole-based neuraminidase inhibitors, substitutions on the phenyl ring at the N-1 position significantly impacted inhibitory potency mdpi.com. Specifically, compounds with a 2-methylphenyl group on the pyrazole ring demonstrated the most potent inhibitory activity, suggesting that the ortho-positional effect of substituents could be beneficial for activity mdpi.com.

The type of substituent also plays a crucial role. SAR studies of certain pyrazole-based kinase inhibitors revealed that a cyclobutyl group was more optimal for activity than hydrogen, methyl, isopropyl, or phenyl groups nih.gov. This indicates that the size, shape, and conformational flexibility of the alkyl group can be fine-tuned to achieve better interaction with the target protein's binding pocket. Conversely, in some classes of 5-aminopyrazole compounds, the addition of various alkyl and aryl moieties at the N1 position of the pyrazole led to a complete loss of antiproliferative activity, highlighting the critical importance of an unsubstituted N1 nitrogen for cytotoxicity in that specific chemical series mdpi.com.

Furthermore, the electronic properties of the substituents are significant. For certain antibacterial 3,5-diaryl-1H-pyrazoles, the presence of electron-withdrawing groups was found to be beneficial for activity against specific bacterial strains mdpi.comnih.gov. These findings underscore the intricate relationship between the structural features of aryl and alkyl moieties and the resulting biological activity, guiding medicinal chemists in the rational design of more potent and selective pyrazole-based therapeutic agents.

Identification and Mechanistic Characterization of Biological Targets through In Vitro Studies

In vitro assays are fundamental in identifying the specific biological targets of pyrazole amine compounds and elucidating their mechanisms of action at a molecular level. These studies typically involve enzyme inhibition assays and receptor binding assays to quantify the interaction of the compounds with various proteins.

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly for the development of enzyme inhibitors. nih.gov A vast number of pyrazole derivatives have been identified as potent inhibitors of various kinases, which are critical regulators of cellular signaling pathways implicated in diseases like cancer. nih.govmdpi.comnih.govresearchgate.netnih.gov

Kinase Inhibition: Pyrazole-containing compounds have demonstrated inhibitory activity against a wide range of kinases, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Janus Kinase 2 (JAK2). nih.govmdpi.comnih.govacs.org For example, the 4-pyrazolamine derivative AT9283 is a multitargeted kinase inhibitor with potent activity against Aurora kinases. nih.govacs.org SAR studies have been instrumental in optimizing these inhibitors; for instance, replacing a pyrimidine (B1678525) ring with a pyrazole ring was a key step in developing the Akt inhibitor afuresertib. mdpi.com The versatility of the pyrazole core allows it to serve as a powerful template for designing inhibitors that can interact with the ATP-binding site of various kinases. nih.gov

| Compound/Series | Target Enzyme | Inhibitory Activity (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| AT9283 | Aurora A, Aurora B | Potent Inhibition (Specific values not detailed in snippets) | acs.org |

| Afuresertib | Akt1 Kinase | Kᵢ = 0.08 nM, IC₅₀ = 1.3 nM | nih.gov |

| Compound 8 | Aurora A / Aurora B | IC₅₀ = 35 nM / 75 nM | nih.gov |

| Gandotinib (LY2784544) | JAK2 | Potent Inhibition (Type I inhibitor) | mdpi.com |

Neuraminidase Inhibition: Derivatives of pyrazole have also been explored as inhibitors of viral neuraminidase, an essential enzyme for the replication of influenza viruses. mdpi.comnih.gov In one study, pyrazole-based analogues of the known drug oseltamivir were synthesized and tested. mdpi.com Several of these compounds exhibited moderate to potent inhibitory activity against the neuraminidase of the A/H3N2 influenza strain. mdpi.com Another study identified a pyrazole derivative, compound 4i, as a prominent neuraminidase inhibitor with an IC₅₀ value of 1.32 µM. nih.gov

| Compound/Series | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 12c | Neuraminidase (A/H3N2) | 6.98 ± 0.08 µM | mdpi.com |

| Compound 26b | Neuraminidase (A/H3N2) | 12.27 ± 0.14 µM | mdpi.com |

| Compound 4i | Influenza A Neuraminidase | 1.32 µM | nih.gov |

Lipase Inhibition: The pyrazole scaffold has been successfully employed to develop inhibitors of monoacylglycerol lipase (MAGL), a serine hydrolase involved in the degradation of the endocannabinoid 2-arachidonoylglycerol. nih.govresearchgate.net A series of 1,5-diphenylpyrazole-3-carboxamide derivatives were identified as potent, reversible, and selective MAGL inhibitors. One compound from this series demonstrated an IC₅₀ of 0.51 µM and a Kᵢ of 412 nM, with good selectivity over related hydrolases. nih.gov

| Compound/Series | Target Enzyme | Inhibitory Activity (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| Compound 26 | Monoacylglycerol Lipase (MAGL) | IC₅₀ = 0.51 µM, Kᵢ = 412 nM | nih.gov |

Neurotensin Receptors: Nonpeptide, pyrazole-based compounds have been extensively studied as modulators of neurotensin receptors (NTS1 and NTS2). nih.govacs.org These receptors are G-protein coupled receptors involved in various central nervous system functions. nih.gov The compound SR48692, a pyrazole derivative, was the first high-affinity, selective non-peptide neurotensin receptor antagonist discovered. researchgate.net Subsequent research focused on developing analogues to identify novel compounds with selectivity for the NTS2 receptor. acs.orgnih.gov Functional assays, such as measuring calcium mobilization in cells expressing the receptors, are used to determine whether a compound acts as an agonist or antagonist. nih.gov For example, a study identified a 1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl derivative as a selective NTS2 compound. acs.orgnih.gov

| Compound | Target Receptor | Binding/Functional Activity | Reference |

|---|---|---|---|

| SR48692 (5a) | NTS1 | Antagonist activity | acs.org |

| SR142948a (5b) | NTS1/NTS2 | Nonselective antagonist (NTS1) | acs.org |

| Compound 14b | NTS2 | Agonist (EC₅₀ = 217 nM) | acs.org |

| Compound 14b | NTS1 | Antagonist (Kₑ = 23 nM) | acs.org |

Serotonin Transporter: The serotonin transporter (SERT) is a key target for antidepressant medications. Research has explored the development of multitarget-directed ligands that combine SERT inhibition with modulation of serotonin receptors, such as the 5-HT₁ₐ receptor, to achieve a more rapid antidepressant effect. nih.gov Molecular docking studies have been employed to investigate the binding modes of pyrazoline derivatives with the human serotonin transporter (hSERT), revealing excellent binding affinities for certain compounds. researchgate.net These computational approaches, combined with in vitro binding assays, help in the rational design of new pyrazole-based compounds targeting SERT.

Mechanistic Research on Cellular and Molecular Pathways Modulated by Pyrazole Amine Compounds

Beyond identifying direct biological targets, research has delved into the downstream cellular and molecular consequences of the interaction between pyrazole amine compounds and their targets. These investigations reveal how these compounds modulate complex signaling pathways to exert their ultimate biological effects.

Many pyrazole-based kinase inhibitors function by interfering with critical cell signaling pathways that regulate cell proliferation, survival, and apoptosis. nih.govmdpi.com For instance, compounds targeting Aurora kinases, which are essential for mitosis, can induce apoptosis (programmed cell death) in tumor cells. nih.gov The inhibition of these kinases leads to defects in cell division, often resulting in cell cycle arrest, typically at the G2/M phase. mdpi.comnih.gov

Further mechanistic studies on specific pyrazole derivatives have shown modulation of key apoptosis-regulating proteins. Some compounds cause a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax, shifting the cellular balance towards apoptosis. mdpi.com Additionally, pyrazole compounds designed as inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), can block downstream signaling cascades like the PI3K/AKT and MARK/ERK pathways, which are crucial for cancer cell growth and survival. mdpi.com This disruption of signaling ultimately leads to reduced cell proliferation and can sensitize cancer cells to other treatments. The ability of pyrazole derivatives to modulate these fundamental cellular processes underscores their therapeutic potential across various diseases. mdpi.commdpi.com

Analytical Method Development and Validation for 5 2 Fluorophenyl 1h Pyrazol 3 Amine

Development of Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are paramount for the separation and quantification of 5-(2-fluorophenyl)-1H-pyrazol-3-amine from reaction mixtures, intermediates, and final products. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most powerful and widely used techniques for this purpose.

A reverse-phase HPLC (RP-HPLC) method is the standard approach for the analysis of pyrazole (B372694) derivatives. The development of a successful HPLC method hinges on the optimization of several key parameters to achieve adequate separation and peak shape.

Column Selection: A C18 column is the most common choice for the separation of moderately polar compounds like this compound. The end-capped C18 packing provides a hydrophobic stationary phase that allows for good retention and separation.

Mobile Phase Composition: A gradient or isocratic elution using a mixture of an aqueous phase and an organic modifier is typically employed. The aqueous phase is often acidified with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape and reproducibility by suppressing the ionization of the amine group. Acetonitrile and methanol (B129727) are common organic modifiers.

Detection: The aromatic nature of this compound allows for straightforward detection using a UV detector. The wavelength of maximum absorbance (λmax) should be determined by scanning a standard solution of the compound, but a wavelength in the range of 254 nm is often a good starting point.

A proposed set of HPLC conditions for the analysis of this compound is presented in the interactive table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally suitable for pyrazole amines as the basic nitrogen atoms are readily protonated.

Mass Spectrometry: A triple quadrupole mass spectrometer is commonly used for quantitative analysis. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition. The precursor ion would be the protonated molecule [M+H]+, and the product ions are generated by fragmentation of the precursor ion in the collision cell.

The proposed LC-MS/MS parameters for the quantification of this compound are detailed in the interactive table below.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]+ | m/z 178.1 |

| Product Ion 1 (Quantifier) | To be determined by infusion |

| Product Ion 2 (Qualifier) | To be determined by infusion |

| Collision Energy | To be optimized |

| Dwell Time | 100 ms |

Strategies for Chemical Derivatization to Enhance Analytical Detection

While direct UV or MS detection is often sufficient, chemical derivatization can be employed to enhance the detectability of this compound, particularly for trace-level analysis. Derivatization can improve chromatographic properties and introduce a highly responsive tag for specific detectors.

The primary amino group of this compound is a prime target for derivatization. Fluorescent labeling agents that react with primary amines can significantly increase detection sensitivity when using a fluorescence detector. nih.gov Examples of such reagents include:

Dansyl Chloride: Reacts with primary amines to form highly fluorescent sulfonamide derivatives.

9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl): Forms fluorescent carbamate (B1207046) derivatives with primary amines.

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.

The derivatization reaction conditions, such as pH, temperature, and reaction time, need to be optimized for each specific reagent to ensure complete and reproducible derivatization. researchgate.net

Validation of Analytical Methods (e.g., Selectivity, Linearity, Precision, Accuracy)

Validation of the developed analytical methods is essential to ensure their reliability for the intended application. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined concentration range and performing a linear regression analysis of the peak area versus concentration. A correlation coefficient (r²) close to 1 indicates good linearity.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by a recovery study, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is calculated.

The following interactive table summarizes typical acceptance criteria for the validation of an analytical method for a pharmaceutical intermediate.

| Validation Parameter | Acceptance Criteria |

| Selectivity | No interference at the analyte's retention time |

| Linearity (r²) | ≥ 0.995 |

| Precision (RSD) | ≤ 2% for repeatability and intermediate precision |

| Accuracy (% Recovery) | 98.0% to 102.0% |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |

Q & A

What are the optimal synthetic routes for 5-(2-fluorophenyl)-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

Level : Basic

Answer :

The compound can be synthesized via cyclocondensation of substituted acrylamide derivatives with hydrazine hydrate. For example, reacting N-(p-tolyl)acrylamide derivatives with hydrazine in ethanol at reflux yields pyrazol-3-amine scaffolds in ~80% yield . Key factors include:

- Solvent choice : Ethanol or glacial acetic acid avoids side reactions.

- Hydrazine stoichiometry : Excess hydrazine (1.2–1.5 equivalents) ensures complete cyclization.

- Temperature : Reflux (78–100°C) for 6–12 hours maximizes conversion.

Variations in the fluorophenyl substituent (e.g., 2- vs. 4-fluoro) may require adjusted reaction times due to electronic effects .

Which spectroscopic techniques are most reliable for characterizing this compound?

Level : Basic

Answer :

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and NH₂ groups (δ 4.5–5.5 ppm, D₂O exchangeable). Fluorine-induced deshielding shifts adjacent protons by 0.2–0.5 ppm .

- FT-IR : NH stretches (3448–3278 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) confirm functional groups .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight (e.g., ~177 g/mol for C₉H₈FN₃).

How can SHELX software be applied to resolve crystallographic ambiguities in fluorophenyl-pyrazole derivatives?

Level : Advanced

Answer :

SHELXL refines crystal structures by:

- Handling twinning : Use the

TWINandBASFcommands for twinned data . - Anisotropic displacement : Refine non-H atoms anisotropically; apply

ISORrestraints for disordered regions . - Hydrogen bonding : Generate

HTABinstructions to analyze NH···N/F interactions (e.g., bond distances 2.8–3.2 Å) .

For high-resolution data (<1.0 Å), employSHELXL-2018withACTAweighting to minimize R1 values (<0.05) .

What computational methods are suitable for studying the electronic properties of this compound?

Level : Advanced

Answer :

- DFT calculations : Use B3LYP/6-311+G(2d,p) to optimize geometry and compute frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.5 eV) indicates reactivity toward electrophiles .

- Hirshfeld surface analysis : CrystalExplorer visualizes intermolecular interactions (e.g., F···H contacts contribute 8–12% to the surface) .

- Molecular electrostatic potential (MEP) : Identify nucleophilic regions (negative potentials) at the NH₂ group and electrophilic zones near the fluorine substituent .

How should researchers address contradictions between experimental and theoretical spectroscopic data?

Level : Advanced

Answer :

- Purity verification : Use HPLC (C18 column, acetonitrile/water) to rule out impurities affecting NMR/IR .

- Tautomerism checks : Compare computed ¹³C NMR shifts (GIAO method) with experimental data to identify dominant tautomers .

- X-ray validation : Resolve ambiguities (e.g., NH₂ positioning) via single-crystal diffraction .

What strategies differentiate the structural effects of 2-fluorophenyl vs. 4-fluorophenyl substituents in pyrazol-3-amine derivatives?

Level : Advanced

Answer :

- Crystallography : Compare packing motifs; 2-fluoro derivatives exhibit stronger NH···π interactions due to steric proximity .

- DFT : Analyze substituent-induced dipole moments; 2-fluoro groups increase molecular polarity by 10–15% vs. 4-fluoro .

- ¹⁹F NMR : 2-fluoro substituents show upfield shifts (δ -110 to -115 ppm) compared to 4-fluoro (δ -105 to -110 ppm) due to ring current effects .

What purification techniques maximize yield for this compound?

Level : Basic

Answer :

- Recrystallization : Use ethanol/water (7:3 v/v) to isolate crystals with >95% purity .

- Column chromatography : Employ silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) for challenging separations .

- TLC monitoring : Rf = 0.4–0.5 (silica, ethyl acetate/hexane 1:2) ensures product homogeneity .

How does Hirshfeld surface analysis elucidate non-covalent interactions in crystalline this compound?

Level : Advanced

Answer :

- Fingerprint plots : Quantify interaction types:

- Contact enrichment ratios : F···H contacts are enriched 1.5× vs. random packing, indicating directed interactions .

What are best practices for refining anisotropic displacement parameters in X-ray structures of fluorinated pyrazoles?

Level : Advanced

Answer :

- Restraints : Apply

DELUandSIMUto prevent overfitting for flexible fluorophenyl rings . - Validation : Use

PLATON/CHECKCIFto flag ADPs exceeding 0.05 Ų for non-H atoms . - Visualization : WinGX/ORTEP generates ellipsoid plots at 50% probability; adjust thermal parameters if ellipsoids are non-spherical .

How should this compound be stored to ensure long-term stability?

Level : Basic

Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.